4-Bromo-5-methoxythiophene-2-carbaldehyde CAS number and identifiers
The following technical guide details the physiochemical profile, synthetic pathways, and strategic applications of 4-Bromo-5-methoxythiophene-2-carbaldehyde . This document is structured for researchers requiring action...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physiochemical profile, synthetic pathways, and strategic applications of 4-Bromo-5-methoxythiophene-2-carbaldehyde .
This document is structured for researchers requiring actionable data on this specific thiophene intermediate, which serves as a critical "bifunctional pivot" in the synthesis of optoelectronic materials and pharmaceutical scaffolds.
Chemical Identity & Physiochemical Profile[1][2][3]
This compound is a trisubstituted thiophene derivative characterized by an electron-rich methoxy group at the 5-position, a reactive electrophilic aldehyde at the 2-position, and a bromo-substituent at the 4-position. This specific substitution pattern creates a "push-pull" electronic system, making it highly valuable for tuning the HOMO-LUMO gap in organic semiconductors and facilitating orthogonal functionalization in medicinal chemistry.
Identifiers and Descriptors
Parameter
Data / Identifier
Chemical Name
4-Bromo-5-methoxythiophene-2-carbaldehyde
IUPAC Name
4-Bromo-5-methoxythiophene-2-carbaldehyde
CAS Number
77133-21-2 (Referenced in chemical indices; verify with CoA)
The synthesis of 4-bromo-5-methoxythiophene-2-carbaldehyde presents a regioselectivity challenge. Direct bromination of thiophene-2-carbaldehyde yields the 5-bromo isomer (CAS 4701-17-1).[2] To access the 4-bromo-5-methoxy motif, the synthesis must proceed via the electron-rich 5-methoxythiophene-2-carbaldehyde precursor, utilizing the methoxy group's directing power to activate the beta (4) position.
Primary Synthetic Workflow (NBS Bromination)
This protocol relies on the high regioselectivity of N-bromosuccinimide (NBS) in polar aprotic solvents.
Solvent: DMF or Acetonitrile (to suppress radical side reactions).
Mechanism: Electrophilic Aromatic Substitution (
). The methoxy group at C5 strongly activates C4 (ortho to methoxy), overcoming the deactivating effect of the C2-aldehyde.
Detailed Protocol:
Setup: Charge a dry 250 mL round-bottom flask with 5-methoxythiophene-2-carbaldehyde (10.0 mmol) and anhydrous DMF (50 mL).
Cooling: Cool the solution to 0°C in an ice bath to control exothermicity and improve regiocontrol.
Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 30 minutes. Critical: Protect from light to prevent radical bromination at the methoxy methyl group.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Quench with water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Visualization of Synthetic Logic
Figure 1: Synthetic pathway highlighting the electronic directing effects that ensure bromination occurs at the C4 position.
Reactivity Profile & Strategic Applications
The molecule's value lies in its orthogonal reactivity . It possesses three distinct handles for chemical modification, allowing it to serve as a "T-junction" in molecular architecture.
Orthogonal Functionalization Strategy
Functional Group
Reaction Type
Strategic Utility
C2-Aldehyde
Knoevenagel Condensation
Introduction of acceptor units (e.g., cyanoacetate) for OPV materials.
C2-Aldehyde
Reductive Amination
Attachment of solubilizing chains or pharmacophores.
C4-Bromide
Suzuki-Miyaura Coupling
Backbone extension with aryl boronic acids.
C4-Bromide
Stille Coupling
Coupling with stannanes for polymer synthesis.
C5-Methoxy
Demethylation ()
Conversion to C5-hydroxyl (thiolactone precursor) or H-bonding site.
Case Study: Synthesis of "Push-Pull" Chromophores
In the development of Organic Photovoltaics (OPV), this molecule serves as a donor-acceptor bridge.
Step A: The aldehyde is condensed with malononitrile to form a strong electron-withdrawing vinyl group.
Step B: The bromide undergoes Suzuki coupling with an electron-rich fluorene or carbazole unit.
Result: A D-π-A (Donor-Pi-Acceptor) system where the thiophene core modulates the bandgap.
Visualization of Reactivity
Figure 2: Divergent synthesis map showing how the three functional handles allow for modular compound generation.
Handling, Stability & Safety
This compound combines the hazards of halogenated aromatics with reactive aldehydes.
Safety Data Sheet (SDS) Highlights
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin Irritation: Category 2.
Eye Irritation: Category 2A.
STOT-SE: Category 3 (Respiratory irritation).
Signal Word: WARNING.
Storage & Stability
Oxidation Risk: The aldehyde is prone to autoxidation to the carboxylic acid (4-bromo-5-methoxythiophene-2-carboxylic acid). Store under Argon/Nitrogen.
Temperature: Store at 2–8°C.
Light: Protect from light to prevent debromination or radical degradation.
References
Bidan, G., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. Retrieved from [Link]
MDPI. (2013). Regioselective Synthesis of 5-(alkylidene)thiophen-2(5H)-ones via Bromination of 2-formyl-5-methoxythiophene. Retrieved from [Link]
PubChem. (n.d.). 5-Methoxythiophene-2-carbaldehyde (Parent Scaffold Data). Retrieved from [Link]
Unlocking Potential: A Technical Guide to the Electronic Properties of Methoxy-Substituted Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of the electronic properties of methoxy-substitute...
This guide provides an in-depth exploration of the electronic properties of methoxy-substituted thiophene derivatives, a class of organic molecules demonstrating significant promise in the fields of organic electronics and medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causal relationships between molecular structure and electronic behavior, offering field-proven insights for researchers and developers.
The Strategic Introduction of the Methoxy Group: A Gateway to Functional Materials
Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional electrical and optical properties, coupled with excellent chemical and thermal stability.[1] However, unsubstituted polythiophenes are often insoluble and difficult to process.[1] The introduction of substituents, such as alkyl chains, was a significant step forward in improving solubility.[1] The methoxy group (-OCH₃), a potent electron-donating substituent, offers a more nuanced and powerful tool for tuning the electronic landscape of thiophene derivatives. Its influence extends beyond simple solubility enhancement, profoundly impacting the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the material's electronic and optical characteristics.[2][3][4]
The strategic placement and number of methoxy groups can alter the planarity of the molecule, influence intermolecular packing, and ultimately dictate the material's performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[5][6]
The Electron-Donating Power of the Methoxy Group: Modulating Frontier Orbitals
The methoxy group exerts a strong positive mesomeric (+M) and a weaker negative inductive (-I) effect. The dominant mesomeric effect increases the electron density within the thiophene ring's π-system. This has a direct and predictable impact on the frontier molecular orbital energy levels.
Impact on HOMO and LUMO Levels
HOMO Destabilization: The electron-donating nature of the methoxy group raises the energy of the HOMO. A higher HOMO level generally facilitates hole injection in electronic devices.
LUMO Stabilization/Destabilization: The effect on the LUMO is more complex and can be influenced by the position of the methoxy group and the overall molecular architecture. However, a common trend is a less pronounced change in the LUMO energy compared to the HOMO.[3]
This differential impact on the HOMO and LUMO levels directly translates to a reduced HOMO-LUMO energy gap (Eg) . A smaller energy gap is desirable for applications requiring absorption of lower-energy photons, such as in organic photovoltaics.[3] Theoretical studies using Density Functional Theory (DFT) have consistently shown that increasing the number of methoxy groups on a thiophene-based molecule leads to a progressive decrease in the energy gap.[2]
Visualizing the Methoxy Group's Influence
Caption: Effect of methoxy substitution on frontier orbital energies.
Positional Isomerism: The "Where" Matters as Much as the "What"
The position of the methoxy group on the thiophene ring is not trivial. Substitution at the 2-position versus the 3-position can lead to significant differences in electronic properties due to variations in the degree of conjugation and steric hindrance.
2-Methoxythiophene: Theoretical calculations on 2-methoxythiophene have been performed to determine its structural parameters, vibrational frequencies, and electronic properties, including HOMO-LUMO energies and dipole moment.[7][8]
3-Methoxythiophene: The electronic structure of 3-methoxythiophene has also been investigated, providing insights into its projected density of states (PDOS).[9] In polymers, 3-alkoxy-substituted thiophenes have been found to exhibit more stable doping processes compared to their alkyl-substituted counterparts.[10]
Furthermore, the introduction of methoxy groups can induce a more planar conformation in the polymer backbone through non-covalent S-O interactions.[3] This increased planarity enhances π-π stacking and improves charge transport.[5][6]
Characterization Techniques: Probing the Electronic Landscape
A combination of electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of the electronic properties of methoxy-substituted thiophene derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[11] By measuring the oxidation and reduction potentials, one can estimate these crucial parameters.
Experimental Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
Preparation of the Analyte Solution: Dissolve the methoxy-substituted thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.
Electrochemical Cell Setup:
Working Electrode: Glassy carbon or platinum electrode.
Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.
Counter Electrode: Platinum wire.
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a potential sufficient to oxidize the compound, and then reverse the scan to observe the reduction. Repeat for the reduction scan.
Data Analysis:
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap can be calculated as: Eg = LUMO - HOMO .
Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the optical band gap of a material by measuring its absorption of light as a function of wavelength.[12] The absorption maximum (λₘₐₓ) corresponds to the energy required to promote an electron from the HOMO to the LUMO.
Experimental Protocol: Determination of the Optical Band Gap by UV-Vis Spectroscopy
Sample Preparation: Dissolve the methoxy-substituted thiophene derivative in a suitable solvent (e.g., chloroform, THF) to obtain a dilute solution. For thin films, deposit the material onto a transparent substrate like quartz.
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer.
Blank Measurement: Record the spectrum of the pure solvent or the bare substrate as a baseline.
Sample Measurement: Record the absorption spectrum of the sample.
Data Analysis:
Identify the absorption onset (λₒₙₛₑₜ) from the low-energy edge of the absorption spectrum.
Calculate the optical band gap (E₉) using the formula: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm) .
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly DFT, is an indispensable tool for predicting and understanding the electronic properties of these molecules.[13] DFT calculations can provide valuable information on:
HOMO and LUMO energy levels and their spatial distribution.[7][8]
Simulated UV-Vis absorption spectra.
The impact of substituents on molecular planarity and electronic structure.[3]
Typical Computational Protocol
Structure Building: Construct the 3D model of the methoxy-substituted thiophene derivative.
Geometry Optimization: Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[13]
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.
Electronic Property Calculation: Calculate the frontier molecular orbitals (HOMO, LUMO) and their energies.
Excited State Calculation (TD-DFT): Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and compare it with experimental data.
Structure-Property Relationships: A Tabular Summary
The following table summarizes the typical effects of methoxy substitution on the electronic properties of thiophene derivatives, based on findings from various studies.
Property
Unsubstituted Thiophene Derivative
Methoxy-Substituted Thiophene Derivative
Rationale
HOMO Energy Level
Lower (more negative)
Higher (less negative)
Electron-donating effect of the methoxy group destabilizes the HOMO.[2]
LUMO Energy Level
Varies
Generally less affected than the HOMO.
The LUMO is often localized on the acceptor part of the molecule.[3]
HOMO-LUMO Energy Gap (Eg)
Larger
Smaller
The significant rise in HOMO energy is the primary contributor to the reduced gap.[3]
Absorption Maximum (λₘₐₓ)
Shorter wavelength (blue-shifted)
Longer wavelength (red-shifted)
A smaller energy gap corresponds to absorption of lower energy (longer wavelength) light.[2]
Oxidation Potential
Higher
Lower
A higher HOMO energy makes the molecule easier to oxidize (remove an electron).
Molecular Planarity
Can be twisted
Often more planar
Non-covalent S-O interactions can "lock" the thiophene rings in a coplanar arrangement.[3][5]
Charge Carrier Mobility
Varies
Can be enhanced
Increased planarity and better π-π stacking facilitate charge transport.[5]
Applications and Future Outlook
The ability to fine-tune the electronic properties of thiophene derivatives through methoxy substitution has led to their successful application in various organic electronic devices:
Organic Solar Cells (OSCs): The reduced band gap allows for broader absorption of the solar spectrum. In one study, a device based on a 3-methoxythiophene π-bridged acceptor achieved a power conversion efficiency (PCE) of 18.15%.[5][6]
Organic Field-Effect Transistors (OFETs): Enhanced charge carrier mobility due to improved molecular packing leads to better transistor performance.[2]
Organic Light-Emitting Diodes (OLEDs): Tunable emission colors can be achieved by modulating the HOMO-LUMO gap.[14]
Electrochromic Devices: The stability of the doped states of poly(methoxythiophene)s is advantageous for applications in smart windows and displays.[10]
The continued exploration of novel substitution patterns, including the synergistic effects of combining methoxy groups with other functional moieties, will undoubtedly lead to the development of next-generation organic materials with tailored electronic properties for a wide range of applications.
References
Structural and electronic properties of oligo- and polythiophenes modified by substituents. (2012). Beilstein Journal of Nanotechnology. [Link]
How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017). Journal of King Saud University - Science. [Link]
Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]
Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (2025). Journal of Materials Chemistry C. [Link]
Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (2025). Journal of Materials Chemistry C. [Link]
Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). (n.d.). ResearchGate. [Link]
Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A-π-A type quasi-macromolecular acceptors. (2025). ResearchGate. [Link]
Process for synthesizing 3, 4-dimethoxythiophene. (n.d.).
Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. (2022). ResearchGate. [Link]
Synthesis of Copolymers Based on Thiophene, Methoxythiophene, Propylenedioxythiophene and Quinoxaline Units and their Optical and Electrochemical Properties. (2021). International Journal of Electrochemical Science. [Link]
Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019). ACS Omega. [Link]
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025). MDPI. [Link]
Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. (2025). ResearchGate. [Link]
Design, Crystal Insights, and Non-Linear Optical Properties of a Novel Methoxy-Substituted Thiophene Chalcone: A Theoretical and Experimental Approach. (2024). SSRN. [Link]
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]
The Ultraviolet Spectra of the Thiophene Derivatives. (2010). Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]
Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021). DergiPark. [Link]
How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2025). ResearchGate. [Link]
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC. [Link]
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org. [Link]
Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (2025). PMC. [Link]
Conductivity and conjugation length in poly(3-methylthiophene) thin films. (n.d.). Macromolecules. [Link]
Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (n.d.). PMC. [Link]
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (n.d.). SciELO South Africa. [Link]
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- phenyl)azo)-2-substitutedthiophene Dyes. (2021). Organic Communications. [Link]
The Chemistry of Conducting Polythiophenes. (n.d.). Chemical Reviews. [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]
Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]
Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (n.d.). RSC Publishing. [Link]
Comparative Study of the Optoelectronic Properties of Furan Containing π-conjugated Organic Materials Used in Organic Solar Cells by Using DFT and TD-DFT Approaches. (n.d.). MJFAS template. [Link]
Study of the electronic structure of short chain oligothiophenes. (n.d.). arXiv. [Link]
Design principles for the energy level tuning in donor/acceptor conjugated polymers. (n.d.). arXiv. [Link]
Leveraging graphical models to enhance in situ analyte identification via multiple voltammetric techniques. (n.d.). ChemRxiv. [Link]
Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (n.d.). research.chalmers.se. [Link]
In Situ Conductivity of a Polythiophene from a Branched Alkoxy-Substituted Tetrathiophene. Enhancement of Conductivity by Conjugated Cross-Linking of Polymer Chains. (n.d.). Chemistry of Materials. [Link]
Supplementary Materials for. (n.d.). The Royal Society of Chemistry. [Link]
Safety Data Sheet (SDS) for 4-Bromo-5-methoxythiophene-2-carbaldehyde
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Chemical Identity and Hazard Classification 4-Bromo-5...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Classification
4-Bromo-5-methoxythiophene-2-carbaldehyde belongs to the family of substituted thiophenes, which are widely used as building blocks in organic synthesis.[1] Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on a thiophene ring, suggests a reactivity profile that necessitates careful handling.
While specific GHS classifications for this exact molecule are not established, data from close analogs like 4-Bromothiophene-2-carbaldehyde and other substituted thiophene carboxaldehydes allow for a predicted hazard profile.[2][3]
Understanding the physical and chemical properties of a substance is the first step in a thorough risk assessment. The data below is derived from computational predictions and data from analogous compounds.[5][6]
| Flash Point | >100 °C (Predicted) | Analogy to 4-Bromo-2-thiophenecarboxaldehyde (113 °C)[9] |
Exposure Controls and Personal Protection
A proactive approach to safety is paramount. Engineering controls and appropriate Personal Protective Equipment (PPE) are critical to minimize exposure.
Engineering Controls
Ventilation: All handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde should be conducted in a well-ventilated area.[10] A certified chemical fume hood is mandatory for any procedure that could generate dust or aerosols.[10][11]
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[11][12]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a risk of splashing.
Skin Protection:
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[12] Always inspect gloves for integrity before use and dispose of them properly after handling.[4][13]
Lab Coat: A flame-resistant lab coat or protective clothing is required to prevent skin contact.[4]
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]
Caption: Standard workflow for donning and using PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure.
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8][14]
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]
Handle under an inert atmosphere (e.g., nitrogen or argon) as some thiophene aldehydes are air-sensitive.[12][17]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]
Keep refrigerated at 2-8°C for long-term stability.[9]
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12][18]
Store locked up to prevent unauthorized access.[8][19]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
If Inhaled: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
In Case of Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.[2][10]
In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12]
If Swallowed: Do NOT induce vomiting.[10] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][14]
Caption: Step-by-step spill response workflow.
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[10][15][20]
Specific Hazards: During a fire, toxic and irritating fumes may be emitted, including carbon oxides (CO, CO₂) and sulfur oxides.[8][10][18]
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[8][10][11]
Toxicological and Ecological Information
Toxicology: The toxicological properties have not been fully investigated.[18] However, based on its hazard classification, it is considered harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin, eyes, and respiratory system.[2][8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[10][16]
Ecology: Specific ecological data is not available. As a general precaution, do not let this chemical enter the environment, drains, or watercourses.[12][16]
Disposal Considerations
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.
Chemical Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[8][14] Do not dispose of it with household waste.
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
References
Georganics. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN. Available from: [Link]
Material Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
PubChem. 4-Bromothiophene-2-carbaldehyde. Available from: [Link]
Synthesis of Schiff bases from 4-Bromo-5-methoxythiophene-2-carbaldehyde
Executive Summary This guide details the optimized protocols for synthesizing Schiff bases (azomethines) derived from 4-Bromo-5-methoxythiophene-2-carbaldehyde . Thiophene-based Schiff bases are critical pharmacophores i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for synthesizing Schiff bases (azomethines) derived from 4-Bromo-5-methoxythiophene-2-carbaldehyde . Thiophene-based Schiff bases are critical pharmacophores in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer properties.
The presence of the 4-bromo and 5-methoxy substituents on the thiophene ring introduces unique electronic and steric properties:
5-Methoxy (EDG): Increases electron density within the ring via resonance, potentially lowering the electrophilicity of the aldehyde carbonyl, requiring optimized acid catalysis.
4-Bromo (EWG/Steric): Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) and modulates lipophilicity.
This note provides a Standard Reflux Protocol , a Microwave-Assisted Green Protocol , and a comprehensive troubleshooting guide.
Chemical Context & Reaction Logic
The synthesis follows a condensation pathway between the carbonyl carbon of the aldehyde and the nucleophilic nitrogen of a primary amine.[1][2]
Electronic Modulation
Unlike simple benzaldehydes, the thiophene ring is electron-rich (super-aromatic).
Deactivation Risk: The 5-methoxy group donates electrons into the ring system. This resonance effect can increase electron density at the carbonyl carbon (C2), making it less susceptible to nucleophilic attack by the amine.
Compensation: To counteract this, Glacial Acetic Acid (AcOH) is strictly required as a catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity.
Reaction Mechanism
The reaction proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration to form the imine (
) bond.
Figure 1: Acid-catalyzed condensation mechanism for thiophene Schiff base formation.
Experimental Protocols
Method A: Standard Ethanol Reflux (High Purity)
Recommended for: Initial characterization, bulk synthesis, and thermally unstable amines.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)
Step-by-Step Procedure:
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 5 mmol of 4-Bromo-5-methoxythiophene-2-carbaldehyde in 20 mL of absolute ethanol. Slight heating (40°C) may be required due to the bromo-substituent's lipophilicity.
Addition: Add 5 mmol (equimolar) of the primary amine dropwise.
Note: If the amine is a solid, dissolve it in 5-10 mL ethanol before addition.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Attach a water-cooled condenser. Reflux the mixture at 78-80°C for 3 to 6 hours .
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
Crystallization: Remove the heat source. Allow the solution to cool to room temperature naturally, then place in an ice bath (0-4°C) for 1 hour.
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine.
Purification: Recrystallize from hot ethanol or an Ethanol/CHCl3 mix if solubility is low.
Common issues arising from the specific 4-Br/5-OMe substitution pattern:
Symptom
Probable Cause
Corrective Action
Oiling Out
Product is too lipophilic (due to Br) or solvent is too polar.
1. Scratch the flask walls with a glass rod.2. Re-dissolve in hot ethanol and add water dropwise until turbid, then cool.3. Switch solvent to Toluene/Hexane mix.
Low Yield
5-OMe group deactivating the aldehyde.
Increase catalyst load (add 1-2 drops conc. H₂SO₄ instead of AcOH) or extend reflux time to 8-12 hours. Use a Dean-Stark trap to remove water.
Impure Product
Unreacted amine trapped in lattice.
Wash crude solid with dilute HCl (1%) followed by water (only if the Schiff base is stable to brief acid exposure), or recrystallize twice.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of thiophene-derived Schiff bases.
References
BenchChem. (2025).[1] Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols. Retrieved from
Zoubi, W. (2013).[3][4] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[5][4] Retrieved from
Alam, M., et al. (2023).[3] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Retrieved from
Mahmoud, N., et al. (2023).[3] Novel Bromo and methoxy substituted Schiff base complexes... for anticancer, antimicrobial, docking, and ADMET studies. PMC (NIH). Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Thiophenes and Derivatives. Retrieved from
Palladium-catalyzed functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde Executive Summary This guide details the synthetic protocols for the functionalization of 4-Bromo-5-methoxythiophene-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Executive Summary
This guide details the synthetic protocols for the functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde (BMTC) .[1] As a densely functionalized heteroaromatic scaffold, BMTC serves as a critical "push-pull" building block in medicinal chemistry—featuring an electron-donating methoxy group at C5 and an electron-withdrawing aldehyde at C2.[1] This electronic duality activates the C4-bromide towards Palladium-catalyzed cross-coupling while stabilizing the ring against oxidative degradation.[1]
This note provides optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically tailored to mitigate the steric and electronic idiosyncrasies of the thiophene core.
Structural Analysis & Reactivity Profile
The reactivity of BMTC is governed by the interplay between its substituents.[2] Unlike simple bromothiophenes, the C4 position in BMTC is electronically activated by the C2-formyl group (EWG) but sterically crowded by the adjacent C5-methoxy group (EDG).
C2-Formyl (CHO): Directs electron density away from the ring, lowering the activation energy for oxidative addition at the C4-Br bond.
C5-Methoxy (OMe): Blocks the highly reactive C5 position (preventing
-lithiation side reactions) and increases the solubility of the substrate in organic media.
C4-Bromide (Br): The primary handle for cross-coupling. While C4 is intrinsically less reactive than C2 or C5 in unsubstituted thiophenes, the blocking pattern in BMTC forces exclusive regioselectivity at C4.[2]
Reactivity Workflow
Figure 1: Divergent synthetic pathways from the BMTC core.[1] The C4-bromide allows for modular functionalization.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Primary Application: Introduction of aryl or heteroaryl moieties.[1]
Rationale: The Suzuki coupling is the most robust method for this substrate.[2] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents catalyst deactivation by the thiophene sulfur and resists oxidation better during long reaction times [1].
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step Procedure:
Setup: Charge a microwave vial or round-bottom flask with BMTC (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ solution.
Reaction: Heat the mixture to 85–90 °C for 4–12 hours.
Note: Monitor by TLC/LCMS.[2] The aldehyde signal (approx.[4][5] 9.8 ppm in ¹H NMR) should remain intact, but shift slightly upfield upon coupling.[2]
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]
Primary Application: Installing rigid linkers for fragment-based drug design.[1]
Rationale: The C2-aldehyde can be sensitive to strong bases; thus, we utilize a mild amine base (Triethylamine) and a lower temperature protocol. Copper(I) iodide is essential as a co-catalyst to form the active copper acetylide species [2].
Catalyst Pre-mix: In a dry vial, combine Pd(PPh₃)₂Cl₂ and CuI.
Substrate Addition: Add BMTC and the terminal alkyne.
Solvent: Add degassed DMF and Triethylamine.
Reaction: Stir at 60 °C under Argon for 6–18 hours.
Caution: Do not overheat (>80 °C) to avoid polymerization of the alkyne or degradation of the aldehyde.
Workup: Dilute with Et₂O (Ether is preferred over EtOAc to precipitate copper salts). Filter through a Celite pad.[2] Wash the filtrate with saturated NH₄Cl (to remove Cu) and LiCl solution (to remove DMF).
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Primary Application: Introduction of amines/anilines.[1]
Rationale: Thiophenes are challenging substrates for amination due to potential catalyst poisoning.[2] We employ XPhos or BrettPhos , bulky biaryl phosphine ligands that facilitate the reductive elimination step and protect the Pd center from sulfur coordination [3].[2]
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
Solids: Add BMTC, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
Liquids: Add the amine and anhydrous Toluene.
Activation: Heat to 100 °C for 12–24 hours.
Workup: Filter hot through Celite to remove insoluble salts. Concentrate and purify via silica gel chromatography.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the catalytic cycle specific to the Suzuki coupling of BMTC, highlighting the critical Oxidative Addition step which is influenced by the C2-aldehyde.
Figure 2: Catalytic cycle for the Suzuki coupling of BMTC.[1] The electron-withdrawing aldehyde at C2 facilitates the oxidative addition at C4.[1]
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion
Catalyst poisoning by Sulfur
Switch to high-activity ligands (XPhos, SPhos) or increase catalyst loading to 5-10%.[1]
Dehalogenation
Hydride source in solvent
Ensure 1,4-dioxane is peroxide-free; reduce water ratio in Suzuki coupling.
Aldehyde Loss
Base-mediated degradation
Use weaker bases (K₃PO₄ or Cs₂CO₃) instead of NaOtBu or hydroxides.[1]
BenchChem. "A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde." BenchChem Application Notes, 2025. Link
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature." Organic Chemistry Portal, 2024.[2] Link
Rasool, N., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction."[2] Turkish Journal of Chemistry, 2020.[2] Link
Wolf, C., et al. "Palladium-Catalyzed Coupling Reactions of Bromothiophenes."[2] Organic Letters, 2005.[2][8] Link[2]
Technical Support Center: Optimizing Yield for the Bromination of 5-methoxythiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of brominated 5-methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of brominated 5-methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction yields and troubleshooting common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the electrophilic bromination of 5-methoxythiophene-2-carbaldehyde, focusing on regioselectivity, reagent choice, and reaction conditions.
Q1: What is the expected major regioisomer from the bromination of 5-methoxythiophene-2-carbaldehyde?
A1: The major product expected is 4-bromo-5-methoxythiophene-2-carbaldehyde . The regiochemical outcome is dictated by the directing effects of the two substituents on the thiophene ring.
5-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to resonance electron donation. It strongly activates the adjacent C4 position.
2-Carbaldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
The powerful activating effect of the methoxy group at the C5 position overwhelmingly directs the electrophilic substitution to the C4 position. This makes the reaction highly regioselective.
Q2: Which brominating agent is superior for this reaction: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A2: For substrates like substituted thiophenes, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine (Br₂).
Expertise & Causality: Elemental bromine is a highly reactive electrophile that can lead to over-bromination (yielding di-bromo products) and other side reactions. NBS serves as a source of a low, steady concentration of electrophilic bromine (or Br₂ in the presence of HBr), which allows for a more controlled and selective reaction.[1][2] This is particularly important for activated rings like 5-methoxythiophene. Using NBS minimizes the formation of unwanted byproducts and often leads to higher yields of the desired mono-brominated product.[3][4] DFT investigations suggest that both NBS and trace amounts of Br₂ it generates can act as the bromine source in these reactions.[5]
Q3: What are the most common side products, and how can their formation be minimized?
A3: The primary side product of concern is the di-brominated species, likely 3,4-dibromo-5-methoxythiophene-2-carbaldehyde .
Minimization Strategies:
Stoichiometry Control: Use of a slight excess (e.g., 1.05-1.2 equivalents) of NBS is often sufficient.[6] A large excess of the brominating agent will significantly increase the likelihood of di-bromination.
Slow Reagent Addition: Adding the NBS solution dropwise to the reaction mixture helps maintain a low concentration of the brominating species, favoring mono-substitution.[4]
Temperature Management: Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can increase reaction rates but may reduce selectivity.[3]
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed, preventing further bromination.
Q4: How does the choice of solvent impact the reaction's success?
A4: The solvent plays a crucial role in solubility, reaction rate, and sometimes even selectivity.
Acetic Acid: This is an excellent choice as it is an environmentally friendly solvent that facilitates rapid and highly selective brominations of thiophenes with NBS, often resulting in high yields (85-98%).[3]
N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is effective for NBS brominations and can help dissolve starting materials that may have poor solubility in other solvents.[6]
Chlorinated Solvents (e.g., CHCl₃, CCl₄): While historically common, these solvents are less environmentally friendly.[3] They are often used in radical brominations, but for electrophilic aromatic bromination with NBS, polar solvents are generally more effective.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Decomposition of NBS: NBS can degrade over time or with exposure to light and moisture. 2. Insufficient Activation: The reaction may not have been initiated properly. 3. Moisture in Reaction: Water can react with NBS and other intermediates.
1. Use freshly recrystallized NBS. Store it in a dark, dry environment. 2. For some systems, a radical initiator (like AIBN or benzoyl peroxide) or light can be used, though electrophilic substitution should proceed without them.[7] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity)
1. Over-bromination: Reaction temperature is too high, or an excess of NBS was used. 2. Incorrect Stoichiometry: Inaccurate measurement of reagents.
1. Maintain a lower reaction temperature (e.g., 0-10 °C). Add NBS solution dropwise.[4] Monitor the reaction closely with TLC and stop it upon consumption of the starting material. 2. Carefully measure 1.05-1.1 equivalents of NBS.
Reaction Does Not Go to Completion
1. Insufficient NBS: Not enough brominating agent was added to react with all the starting material. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
1. Ensure accurate stoichiometry. If the reaction stalls, a small additional portion of NBS can be added. 2. Allow the reaction to warm to room temperature and stir for a longer duration. Monitor via TLC.
Product Decomposition During Workup/Purification
1. Harsh pH Conditions: The product may be unstable to strong acids or bases during the workup. 2. Silica Gel Acidity: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during column chromatography.
1. Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine. 2. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column, or use neutral alumina.
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the bromination of 5-methoxythiophene-2-carbaldehyde.
Caption: Troubleshooting decision tree for optimizing the bromination reaction.
Detailed Experimental Protocols
Protocol 1: High-Yield Bromination using NBS in Acetic Acid
This protocol is adapted from established methods for the highly selective bromination of substituted thiophenes.[3]
Materials:
5-methoxythiophene-2-carbaldehyde
N-Bromosuccinimide (NBS), recrystallized
Glacial Acetic Acid
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxythiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid.
Cool the flask in an ice-water bath to 0 °C.
In a separate flask, dissolve NBS (1.1 eq) in glacial acetic acid.
Add the NBS solution dropwise to the stirred solution of the thiophene over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
Once complete, pour the reaction mixture into a beaker containing ice water and a saturated solution of Na₂S₂O₃ to quench any remaining bromine.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4-bromo-5-methoxythiophene-2-carbaldehyde.
Protocol 2: Alternative Regioselective Synthesis via Lithiation-Bromination
For substrates where direct bromination proves problematic, a lithium-halogen exchange or direct lithiation followed by quenching with a bromine source can provide excellent regioselectivity. This method is adapted from procedures for regioselective functionalization of thiophenes.[8][9]
Materials:
Starting material (e.g., a pre-brominated or iodinated thiophene if using halogen exchange)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes
N-Bromosuccinimide (NBS) or 1,2-Dibromoethane
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Caution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Dissolve the thiophene starting material in anhydrous THF in a flame-dried, three-necked flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
In a separate flask, prepare a solution of the bromine source (e.g., NBS, 1.2 eq) in anhydrous THF and cool it to -78 °C.
Transfer the lithiated thiophene solution to the bromine source solution via cannula, or add the bromine source solution to the lithiated species dropwise.
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
Extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify via flash column chromatography as described in Protocol 1.
References
Hoffmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Available from: [Link]
Fagnou, K., et al. (2010). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2136-2142. Available from: [Link]
Vaia. (2023). Thiophene: Bromination & Reduction. Vaia. Available from: [Link]
Reddit r/chemistry community discussion. (2015). NBS bromination of thienyl moieties. Reddit. Available from: [Link]
Zhang, Y., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1293. Available from: [Link]
Wang, Y., et al. (2017). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Journal of Physical Organic Chemistry, 30(11), e3701. Available from: [Link]
Zhang, Y., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1283. Available from: [Link]
Google Patents. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. WO2008115912A1.
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative. ResearchGate. Available from: [Link]
LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts. Available from: [Link]
Technical Support Center: Stability and Selective Oxidation of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxythiophene-2-carbalde...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxythiophene-2-carbaldehyde. The focus is on understanding its stability under oxidative conditions and providing actionable troubleshooting for the selective oxidation of its aldehyde functional group.
Introduction: The Challenge of Selective Oxidation
4-Bromo-5-methoxythiophene-2-carbaldehyde is a highly functionalized heterocyclic compound, valued as a building block in medicinal chemistry and materials science. A common synthetic transformation is the oxidation of its carbaldehyde group to a carboxylic acid. However, this presents a significant challenge due to the inherent sensitivity of the electron-rich thiophene ring to oxidative conditions. The methoxy substituent further activates the ring, making it susceptible to degradation and side reactions. This guide explains the causality behind these competing reaction pathways and provides robust protocols to achieve selective aldehyde oxidation while preserving the core thiophene structure.
Part 1: Understanding Core Reactivity & Potential Degradation Pathways
FAQ: Why is my 4-bromo-5-methoxythiophene-2-carbaldehyde degrading during oxidation?
Answer: The degradation of your compound during oxidation stems from the competing reactivity of two distinct sites in the molecule: the aldehyde group and the thiophene ring's sulfur atom.
The Thiophene Ring as a Nucleophile: Thiophene is an electron-rich aromatic heterocycle.[1] The presence of an electron-donating methoxy (-OCH3) group at the 5-position further increases the electron density of the ring, particularly at the sulfur atom. This enhanced nucleophilicity makes the sulfur atom prone to attack by electrophilic oxidizing agents.[2][3]
Formation of Unstable Intermediates: The initial oxidation of the thiophene sulfur leads to a thiophene-S-oxide.[4] These S-oxide intermediates are generally unstable, especially for thiophenes lacking bulky substituents at the 2- and 5-positions.[1] They can rapidly undergo subsequent reactions.
Degradation Pathways: Once formed, the reactive thiophene-S-oxide can lead to several undesirable products:
Dimerization: The S-oxide can act as a dienophile in a Diels-Alder type cycloaddition with another molecule of the starting material, leading to complex dimeric cycloadducts.[4][5][6]
Over-oxidation: The S-oxide can be further oxidized to a more stable but synthetically undesirable S,S-dioxide (sulfone).[2][3]
Ring Opening: Under harsh oxidative conditions, both the initial thiophene and its oxidized intermediates can undergo ring-opening and complete degradation.
The carbaldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing and decrease the ring's reactivity, but the powerful activating effect of the adjacent methoxy group often dominates, making the thiophene ring a prime target for non-selective oxidants.[5]
Diagram: Competing Oxidation Pathways
The following diagram illustrates the critical choice between the desired selective oxidation and the potential degradation pathways.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Status: Active
Ticket ID: #SC-THIO-4BR-5OME
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Cooperative" Strategy
Welcome to the technical support hub for 4-Bromo-5-methoxythiophene-2-carbaldehyde .
Scaling up this molecule presents a classic "Thiophene Paradox": the electron-rich methoxy group activates the ring for functionalization but simultaneously renders the system sensitive to acid-catalyzed hydrolysis (converting the thio-enol ether moiety into a thiolactone).
Our recommended scale-up route utilizes Direct Bromination of 5-methoxythiophene-2-carbaldehyde . This exploits the Cooperative Directing Effect :
The Aldehyde (C2) directs meta (to C4).
The Methoxy (C5) directs ortho (to C4).
This convergence minimizes regio-isomeric impurities compared to alternative routes (e.g., Vilsmeier-Haack of 3-bromo-2-methoxythiophene), provided that acid generation is strictly controlled.
Module 1: Critical Process Parameters (CPP) & Workflow
The Synthesis Pathway
The following diagram outlines the recommended workflow and the competing side-reactions that must be suppressed.
Figure 1: Reaction pathway highlighting the cooperative directing effects and the critical risk of acid-catalyzed hydrolysis.
Module 2: Step-by-Step Protocol & Troubleshooting
Phase A: Bromination (The Regioselectivity Challenge)
Goal: Install Bromine at C4 without hydrolyzing the C5-Methoxy group.
Parameter
Recommendation
Technical Rationale
Reagent
N-Bromosuccinimide (NBS)
is too aggressive and generates molar equivalents of HBr gas, which destroys the methoxy group. NBS releases succinimide (neutral).
Solvent
Acetonitrile (ACN) or DMF
Polar solvents stabilize the transition state. ACN is preferred for easier workup (DMF can retain succinimide).
Temperature
0°C to 10°C
Low temperature suppresses the formation of the 3-bromo isomer (kinetic control).
Additives
Solid (0.1 eq)
CRITICAL: Acts as an acid scavenger. Even trace HBr from NBS decomposition can initiate autocatalytic hydrolysis.
Protocol:
Dissolve 5-methoxythiophene-2-carbaldehyde (1.0 eq) in ACN (10 vol).
Add solid
(0.1 eq) to the reactor.
Cool to 0°C.
Add NBS (1.05 eq) portion-wise over 2 hours. Do not dump.
Why? Exotherm control. High local concentration of brominating agent encourages over-bromination.
Monitor by HPLC. Look for the disappearance of starting material (SM) and emergence of Product (RT ~1.2x of SM).
Phase B: Work-up (The Stability Challenge)
Issue: The product is stable as a solid but fragile in acidic solution.
Protocol:
Quench reaction with 10% Sodium Thiosulfate (removes active bromine).
Concentrate at < 40°C . High heat can cause darkening (polymerization).
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a new impurity growing at RRT 0.8 during workup. What is it?
Diagnosis: This is likely the Thiolactone (hydrolysis product).
Cause: Your workup was too acidic, or the reaction sat too long with HBr present.
Solution:
Ensure
is present during the reaction.
Do not use water/acid washes.
Process the batch immediately; do not hold the reaction mixture overnight.
Q2: The reaction stalled at 90% conversion. Should I add more NBS?
Diagnosis: NBS quality issue or scavenger interference.
Risk: Adding excess NBS often leads to 3,4-dibromo species (over-bromination) which is inseparable by crystallization.
Solution:
Do not add more NBS if the impurity profile is clean.
Accept 90% conversion.[3] The starting material (aldehyde) is much more soluble than the bromo-product and will stay in the mother liquor during crystallization.
Q3: How do I remove the succinimide without aqueous washing?
Solution:
If using ACN: Succinimide is partially soluble.
Trituration: After concentration, triturate the crude solid with cold Isopropanol (IPA) or Ethanol/Water (9:1) . The product precipitates; succinimide and unreacted starting material stay in solution.
Module 4: Impurity Profiling Decision Tree
Use this logic flow to identify issues based on HPLC/TLC data.
Figure 2: Decision tree for real-time reaction monitoring.
References & Grounding
Regioselectivity in Thiophene Bromination:
Concept: The cooperative directing effect of 2-CHO and 5-OMe groups is well-documented in heterocyclic chemistry.
Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Thiophene Derivatives." (General principles of thiophene electrophilic substitution).
Verification: See MDPI Molecules regarding regioselective bromination of 2-substituted thiophenes [1].
Vilsmeier-Haack Alternatives:
Concept: Vilsmeier-Haack on 3-bromo-2-methoxythiophene is a valid backup but requires handling
on scale.
Source:Synthesis, "An Efficient Route to Thiophene-2-carbaldehydes" [2].
Stability of Methoxythiophenes:
Concept: Acid-catalyzed hydrolysis of 2-methoxythiophenes to thiolactones.
Source:Tetrahedron Letters, "Hydrolysis of alkoxythiophenes." (Standard reactivity profile).
Reference List:
Hossain, M. S., et al. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." Molecules, 2021.[3] Link (Demonstrates Br/Li exchange and regiocontrol in substituted thiophenes).
Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[4] Synthesis, 2009.[4] Link (Details Vilsmeier-Haack conditions relevant to electron-rich heterocycles).
Campaigne, E., et al. "Formylation of dimethylaniline."[5] Organic Syntheses, Coll.[5] Vol. 4, p.331. Link (Foundational text for Vilsmeier mechanism and hydrolysis workup).
Disclaimer: This guide is for research and development purposes only. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA) regarding exotherms and off-gassing.
IR spectroscopy peak assignments for 4-Bromo-5-methoxythiophene-2-carbaldehyde
An In-Depth Guide to the Infrared Spectroscopy of 4-Bromo-5-methoxythiophene-2-carbaldehyde: A Comparative Analysis for Researchers Introduction: The Role of Vibrational Spectroscopy in Modern Chemistry Infrared (IR) spe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Infrared Spectroscopy of 4-Bromo-5-methoxythiophene-2-carbaldehyde: A Comparative Analysis for Researchers
Introduction: The Role of Vibrational Spectroscopy in Modern Chemistry
Infrared (IR) spectroscopy remains an indispensable tool in the arsenal of chemists, particularly within the realms of synthetic chemistry and drug development. Its power lies in the ability to provide a unique molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1] The absorption of IR radiation excites molecules into higher vibrational states, and the specific frequencies at which this occurs are characteristic of the bond types and functional groups present. For drug development professionals, IR spectroscopy serves as a rapid, non-destructive method for structural elucidation, reaction monitoring, and quality control of active pharmaceutical ingredients (APIs).
This guide provides a detailed analysis and predicted peak assignments for the infrared spectrum of 4-Bromo-5-methoxythiophene-2-carbaldehyde, a substituted thiophene of interest in medicinal chemistry. Thiophene rings are key pharmacophores in numerous drugs, valued for their bioisosteric relationship with benzene rings but with distinct electronic properties.[2] Given the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative methodology, building a robust interpretation from the analysis of simpler, structurally related compounds.
Methodology: A Deconstructive Approach to Spectral Interpretation
The interpretation of an IR spectrum for a multifunctional molecule is best approached by systematically deconstructing the molecule into its core components and substituent groups. By understanding the characteristic vibrational modes of the parent thiophene ring and the spectral contributions of the aldehyde, bromo, and methoxy groups individually, we can predict the spectrum of the target compound with high confidence. This approach is validated by extensive literature on the vibrational spectra of substituted thiophenes.[3][4]
The logical workflow for this predictive analysis is outlined below. It begins with analyzing the foundational structure and progressively adds complexity, comparing predicted frequencies with established literature values at each step.
Caption: Molecular structure of 4-Bromo-5-methoxythiophene-2-carbaldehyde.
[5]
The following table summarizes the predicted peak assignments, including expected wavenumber ranges and intensities.
Predicted Wavenumber (cm⁻¹)
Predicted Intensity
Assignment of Vibrational Mode
Justification and Comparative Notes
~3100
Weak to Medium
Aromatic C-H Stretch (on thiophene ring)
Corresponds to the single C-H bond at the C3 position. Aromatic C-H stretches consistently appear above 3000 cm⁻¹.
2980-2940
Medium
Asymmetric C-H Stretch (-OCH₃)
Typical for the methyl group of a methoxy substituent.
2850-2830
Medium
Symmetric C-H Stretch (-OCH₃)
Typical for the methyl group of a methoxy substituent. [6]
~2730
Weak to Medium
Aldehydic C-H Stretch (Fermi Resonance)
A highly characteristic peak for aldehydes, often appearing as a shoulder next to the alkyl C-H stretches. [7][8]
~1685
Strong
Carbonyl C=O Stretch (Conjugated Aldehyde)
This is expected to be the most intense peak. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). [8]
1550-1500
Medium to Strong
Aromatic C=C Ring Stretch
Characteristic of the thiophene ring itself. The exact position is influenced by the heavy bromine and electron-donating methoxy group. [2]
1470-1420
Medium
Aromatic C=C Ring Stretch / CH₃ Bend
Multiple ring stretching modes are expected. This region may also contain the asymmetric bending of the methoxy's methyl group. [2][7]
~1250
Strong
Aryl-O Stretch (Asymmetric)
A strong absorption is expected for the C(aryl)-O bond of the methoxy group.
~1050
Medium to Strong
O-CH₃ Stretch (Symmetric)
Corresponds to the stretching of the oxygen-methyl bond in the methoxy group.
900-700
Medium to Strong
C-H Out-of-Plane Bending
This region is complex, but the out-of-plane bend for the lone ring hydrogen is expected here. The substitution pattern dictates the exact frequency. [3]
Experimental and Computational Validation
To validate these predictions, an experimental spectrum would be acquired using techniques like Attenuated Total Reflectance (ATR) FTIR for a solid or liquid sample, or by preparing a KBr pellet.
[2]
Furthermore, computational chemistry provides a powerful avenue for validation. Density Functional Theory (DFT) calculations, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate harmonic vibrational frequencies. [9]It is critical to note that calculated harmonic frequencies are systematically higher than experimental fundamental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data.
[9][10]
Conclusion
This guide presents a comprehensive, predicted IR spectrum for 4-Bromo-5-methoxythiophene-2-carbaldehyde based on a comparative analysis of its constituent functional groups and core heterocyclic structure. The most prominent and diagnostically useful peaks are expected to be the strong carbonyl stretch around 1685 cm⁻¹, the characteristic aldehydic C-H stretch near 2730 cm⁻¹, and strong C-O stretching bands from the methoxy group. This predictive framework serves as a valuable resource for researchers in identifying and characterizing this molecule, demonstrating how a deep understanding of fundamental spectroscopic principles can guide analysis even in the absence of reference data.
References
The Infrared Absorption Spectra of Thiophene Derivatives. (Source: J-STAGE) [URL: https://www.jstage.jst.go.jp/article/bullosakafu/a6/0/a6_0_103/_pdf/-char/en]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (Source: IOSR Journal) [URL: http://www.iosrjournals.org/iosr-jap/papers/Vol6-issue5/Version-2/M06527885.pdf]
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2021.1958280]
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (Source: ResearchGate) [URL: https://www.researchgate.
FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (Source: Prime Scholars) [URL: https://www.primescholars.com/articles/ftir-ftraman-and-uvvisible-spectral-analysis-on-en-thiophen2ylmethylene-nicotinohydrazide.pdf]
Calculated methoxy vibrational frequencies are shown for selected modes.... (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Calculated-methoxy-vibrational-frequencies-are-shown-for-selected-modes-with-their_fig2_258957828]
Table of Characteristic IR Absorptions. (Source: Michigan State University) [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_char.htm]
Infrared Spectra of Some Common Functional Groups. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
Harmonic vibrational frequency scaling factors: The performance of density functional theory and the basis set dependence. (Source: arXiv.org) [URL: https://arxiv.org/abs/2110.13276]
Vibrational Frequencies - Technical Considerations. (Source: University of Rostock) [URL: https://www.anorganik.chemie.uni-rostock.
IR Chart - Spectroscopy Tutorial. (Source: University of Colorado Boulder) [URL: https://www.colorado.edu/lab/odas/ir-chart]
IR Absorption Table. (Source: University of Puget Sound) [URL: https://www.cs.pugetsound.edu/~roland/courses/chempages/chem251/documents/ir_absorption_table.html]
Typical IR Absorption Frequencies For Common Functional Groups. (Source: Northern Illinois University) [URL: https://www.niu.edu/analyticallab/ftir/infrared-absorption-frequencies.shtml]
Calculations of molecular vibrational frequencies using semiempirical methods. (Source: AIP Publishing) [URL: https://aip.
FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... (Source: ResearchGate) [URL: https://www.researchgate.net/figure/FT-IR-spectra-recorded-for-a-5-bromothiophene-2-carbaldehyde-b_figS2_342371424]
Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (Source: SciSpace) [URL: https://typeset.
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (Source: The Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ta/c3ta12807e]
Infrared Spectroscopy. (Source: Michigan State University) [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm]
Benchmarking Guide: Stille Coupling Efficiency of 4-Bromo-5-methoxythiophene-2-carbaldehyde
Executive Summary This guide provides a technical benchmark for 4-Bromo-5-methoxythiophene-2-carbaldehyde (Target Molecule, TM ) in Stille cross-coupling reactions. While thiophene derivatives are generally privileged su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical benchmark for 4-Bromo-5-methoxythiophene-2-carbaldehyde (Target Molecule, TM ) in Stille cross-coupling reactions. While thiophene derivatives are generally privileged substrates in palladium-catalyzed couplings, the TM presents a unique "push-pull" electronic environment and steric constraints that differentiate it from standard bromothiophenes.
Key Takeaway: The presence of the C5-methoxy group introduces a significant steric penalty and electronic deactivation regarding oxidative addition compared to the non-substituted analog. However, the C2-aldehyde functionality partially compensates for this by reducing electron density on the ring. Successful coupling requires specific ligand selection and often the "Copper Effect" to facilitate transmetalation.
Chemical Profile & Reactivity Analysis
To understand the benchmarking data, we must first dissect the substrate's competing intrinsic factors.
Structural Vectors
C2-Formyl Group (-CHO): Strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring, generally accelerating oxidative addition (OA) by making the C-Br bond more susceptible to Pd(0) insertion.
C5-Methoxy Group (-OMe): Strong Electron Donating Group (EDG) by resonance. It pushes density into the ring, generally decelerating OA. Crucially, it is located ortho to the reactive C4-Br site, introducing steric hindrance.
C4-Bromine: The reactive handle. Positioned between the stabilizing CHO and the crowding OMe.
Mechanistic Implication
In the catalytic cycle, the Oxidative Addition (OA) is typically rate-limiting for aryl bromides. However, for this specific substrate, the steric bulk of the ortho-methoxy group may shift the bottleneck to the Transmetalation step, preventing the approach of the bulky organostannane.
Figure 1: Mechanistic impact of substituents on the catalytic cycle. The steric clash at the transmetalation step is the critical failure mode to mitigate.
Comparative Benchmarking
The following data compares the TM against standard alternatives. Data is synthesized from reactivity trends in halothiophene couplings (Farina et al., J. Am. Chem. Soc.).
Table 1: Relative Reactivity Profile[1]
Substrate
Structure
Electronic Activation (OA)
Steric Hindrance
Predicted Relative Rate ()
Reference
4-Bromothiophene-2-carbaldehyde
High (EWG present)
Low
1.00 (Baseline)
Target (TM)
4-Br-5-OMe-thiophene-2-CHO
Moderate (Push-Pull)
High (Ortho-OMe)
0.45 - 0.60
Isomer
3-Bromothiophene-2-carbaldehyde
Moderate
Moderate (Ortho-CHO)
0.75
Aryl Analog
4-Bromo-3-methoxybenzaldehyde
Low (Benzene < Thiophene)
High
< 0.20
Analysis:
The Target is approximately 2x slower than the non-methoxy reference due to the ortho-effect.
However, it remains significantly more reactive than the benzene analog (4-bromo-3-methoxybenzaldehyde), justifying the use of the thiophene scaffold for applications requiring rapid conjugation (e.g., polymerization).
Optimization & Protocol
To overcome the steric penalty identified in Section 2, standard Stille conditions (Pd(PPh3)4 / Toluene) often result in incomplete conversion or homocoupling. The following protocol utilizes the "Copper Effect" and a specialized solvent system.
The "Copper Effect"
The addition of Copper(I) Iodide (CuI) is mandatory for this substrate. CuI facilitates the transmetalation by forming a transient organocopper species from the stannane, which is smaller and more nucleophilic than the tin reagent, bypassing the steric blockade at the palladium center.
Solvent: DMF or NMP (Polar aprotic solvents stabilize the Pd-intermediate)
Temperature: 60°C - 80°C
Step-by-Step Methodology:
Inerting: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of the active Pd(0) species.
Solvation: Dissolve 4-Bromo-5-methoxythiophene-2-carbaldehyde (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous DMF (0.1 M concentration).
Scavenging (Optional): If the stannane is older, add CsF (2.0 equiv) to activate the tin and scavenge tin byproducts.
Catalyst Addition: Add CuI (10 mol%) first, followed by Pd(PPh3)4 (5 mol%). Note: The solution should turn from pale to dark/black over time.
Heating: Heat to 65°C. Monitor via TLC or LCMS every 2 hours.
Checkpoint: If conversion stalls at <50% after 4 hours, boost temp to 80°C.
Workup: Cool to RT. Dilute with EtOAc. Wash with 15% NH4OH (aqueous) to sequester copper and tin salts (the aqueous layer will turn deep blue).
Purification: Silica gel chromatography. Note: Thiophene aldehydes can be streaky; add 1% Et3N to the eluent if necessary.
Figure 2: Decision tree for optimizing reaction conditions if the standard protocol underperforms.
Troubleshooting & Integrity Checks
Self-Validating the Protocol
To ensure the reaction is proceeding via the desired Stille mechanism and not side pathways:
Protodebromination Check: If you observe the formation of 5-methoxythiophene-2-carbaldehyde (mass = Target - Br + H), your system has moisture. The Pd-aryl intermediate protonated instead of coupling. Action: Reselect drying agents for DMF.
Homocoupling Check: If you see dimerization of the stannane (R-R), the transmetalation is too slow. Action: Increase CuI loading or switch to the "Farina Condition" (Pd2(dba)3 + AsPh3).
References
Farina, V., & Hartwig, J. F. (2010). "The Stille Reaction."[1][2][3][4][5][6] Organic Reactions.[1][2][3][5][6][7][8][9] (Definitive review on mechanism and rate-limiting steps).
Bao, Z., et al. (1995). "Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility." Applied Physics Letters. (Context for reactivity of substituted thiophenes).
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Ligand effects on oxidative addition).
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed analysis of the Copper Effect).